molecular formula C6H10O3 B1511443 (+/-)-Mevalonolactone-1-13C CAS No. 73834-54-5

(+/-)-Mevalonolactone-1-13C

カタログ番号: B1511443
CAS番号: 73834-54-5
分子量: 131.13 g/mol
InChIキー: JYVXNLLUYHCIIH-HOSYLAQJSA-N
注意: 研究専用です。人間または獣医用ではありません。
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説明

Overview of Isoprenoid Biosynthesis Pathways

The Mevalonate (B85504) (MVA) Pathway as a Fundamental Route

The mevalonate (MVA) pathway, first elucidated in yeast and mammals, is a well-established route for isoprenoid precursor synthesis. hebmu.edu.cn This pathway commences with the condensation of three molecules of acetyl-CoA to form 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA). hebmu.edu.cnwikipedia.org A key regulatory step involves the enzyme HMG-CoA reductase, which reduces HMG-CoA to mevalonic acid (MVA). hebmu.edu.cnwikipedia.org Subsequent phosphorylation and decarboxylation steps convert MVA into the essential C5 unit, isopentenyl pyrophosphate (IPP). hebmu.edu.cn The MVA pathway is the primary route for isoprenoid biosynthesis in eukaryotes, archaea, and some bacteria. pnas.orgwikipedia.orgnih.gov In higher plants, this pathway is located in the cytosol and is responsible for the production of sterols, sesquiterpenes, and triterpenoids. pnas.orgjst.go.jp

The Methylerythritol Phosphate (B84403) (MEP) Pathway and its Distinctness

In contrast to the MVA pathway, the methylerythritol phosphate (MEP) pathway, also known as the non-mevalonate pathway, utilizes different starting materials. It begins with the condensation of pyruvate (B1213749) and glyceraldehyde-3-phosphate to form 1-deoxy-D-xylulose 5-phosphate (DOXP). wikipedia.orgpnas.org This pathway is prevalent in most bacteria, green algae, and the plastids of higher plants. wikipedia.orgpnas.org In plants, the MEP pathway is responsible for synthesizing vital isoprenoids such as carotenoids, the phytol (B49457) tail of chlorophyll, and various monoterpenes and diterpenes. pnas.org The discovery that many bacteria and plant plastids use this alternative route, and not the MVA pathway, was a significant finding that reshaped the understanding of isoprenoid biosynthesis. hebmu.edu.cnoup.com

Interplay and Crosstalk between Isoprenoid Biosynthesis Pathways

While the MVA and MEP pathways are physically separated within plant cells—the MVA pathway in the cytoplasm and the MEP pathway in the plastids—they are not entirely isolated. nih.govjst.go.jp A growing body of evidence points to a "crosstalk" or exchange of intermediates, primarily IPP, between these two compartments. frontiersin.orgnih.govplos.org Although the exact mechanisms and the extent of this exchange are still under investigation, it is clear that in some instances, precursors from one pathway can be utilized in the other. nih.gov For example, studies have shown that IPP can be transported from the plastids to the cytoplasm. frontiersin.org This interplay allows for a flexible and regulated production of the vast array of isoprenoids necessary for plant growth and development. frontiersin.org

Role of Isotopic Labeling in Elucidating Metabolic Networks

The intricate web of metabolic pathways within a cell can be challenging to map. Isotopic labeling has emerged as a powerful technique to trace the flow of atoms through these complex networks, providing invaluable insights into biosynthetic routes.

Advantages of Stable Isotope Tracers in Biochemical Studies

Stable isotope tracers, such as Carbon-13 (¹³C), Nitrogen-15 (¹⁵N), and Deuterium (B1214612) (²H), offer significant advantages over their radioactive counterparts. ckisotopes.comnih.gov A primary benefit is their safety, as they are non-radioactive and naturally occurring, posing no harm to organisms or researchers and requiring no special disposal procedures. ckisotopes.comnih.gov This safety profile allows for their use in a wide range of studies, including those involving human subjects. nih.gov Furthermore, stable isotopes enable the simultaneous use of multiple tracers, maximizing the information that can be gleaned from a single experiment. nih.gov Analytical techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) can readily detect and quantify these stable isotopes, allowing for precise tracking of metabolic pathways and the determination of molecular structures. nih.govsilantes.comtechnologynetworks.com

Historical Context of Mevalonolactone (B1676541) in Biosynthetic Investigations

Mevalonic acid, in its lactone form (mevalonolactone), has been a cornerstone in the study of isoprenoid biosynthesis since the discovery of the MVA pathway. tandfonline.com Early research utilized radiolabeled mevalonate to establish its role as a key precursor for cholesterol and other steroids. acs.org The advent of stable isotope labeling, particularly with ¹³C, revolutionized these investigations. By feeding organisms with ¹³C-labeled mevalonolactone, researchers could use NMR spectroscopy to pinpoint the exact location of the ¹³C atoms in the final isoprenoid products. acs.orgacs.orgnih.gov This technique provided definitive proof of the biosynthetic origins of various carbon atoms within complex molecules and was instrumental in distinguishing between the MVA and MEP pathways in different organisms and cellular compartments. pnas.orgnih.gov The use of doubly labeled mevalonate, containing two ¹³C atoms, further enhanced the power of this approach, allowing for the study of bond formations and rearrangements during biosynthesis. acs.orgacs.org

Specific Advantages of (+/-)-Mevalonolactone-1-13C in Carbon Tracing

The primary utility of this compound lies in its design as an isotopic tracer. Mevalonolactone is a readily usable, cell-permeable precursor for the mevalonate pathway. nih.gov The key to its effectiveness is the strategic placement of a stable, heavy isotope of carbon, ¹³C, at the first carbon position (C-1) of the mevalonolactone molecule. This specific labeling allows researchers to precisely track the fate of this carbon atom as it is incorporated into a multitude of downstream molecules.

The core advantages of using this labeled compound include:

Precise Pathway Elucidation: By introducing this compound into a biological system, such as cell cultures or whole organisms, researchers can follow the ¹³C label as it moves through the mevalonate pathway. nih.govoup.com This pathway converts mevalonate into the fundamental five-carbon building blocks of all terpenoids: isopentenyl diphosphate (B83284) (IPP) and dimethylallyl diphosphate (DMAPP). nih.gov The specific location of the ¹³C enrichment in the final terpenoid products, which can be detected by techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS), provides definitive evidence of the biosynthetic route. rsc.orgrsc.orgnih.gov For instance, feeding experiments with ¹³C-labeled mevalonolactone have been crucial in confirming the MVA pathway's role in the biosynthesis of specific sesquiterpenes and diterpenes in liverwort cell cultures. rsc.orgcapes.gov.br

Discrimination Between Biosynthetic Pathways: Many organisms possess two distinct pathways for producing IPP and DMAPP: the classic mevalonate (MVA) pathway and the alternative 2-C-methyl-D-erythritol 4-phosphate (MEP) pathway. nih.govnih.gov this compound is instrumental in distinguishing which pathway is responsible for the synthesis of a particular terpenoid. nih.govhep.com.cn If a terpenoid becomes enriched with ¹³C after feeding the organism with labeled mevalonolactone, it strongly indicates that the MVA pathway is active. Conversely, a lack of enrichment points towards the MEP pathway being the operative route. hep.com.cn This has been demonstrated in studies of Catharanthus roseus cell cultures, where labeled mevalonolactone was used to quantify the crosstalk between the MVA and MEP pathways. hep.com.cn

Quantitative Metabolic Flux Analysis: Beyond simply identifying a pathway, this compound allows for the quantification of metabolic flux—the rate of turnover of molecules through a metabolic pathway. nih.govnih.gov By measuring the degree of ¹³C incorporation into various metabolites over time, researchers can build computational models to understand the efficiency and regulation of the mevalonate pathway. nih.gov This quantitative data is invaluable for metabolic engineering efforts aimed at enhancing the production of valuable terpenoids. nih.gov

Mechanistic Insights: The precise location of the ¹³C label in the final product can also reveal detailed mechanistic information about the enzymes involved in the biosynthetic pathway. For example, it can help confirm predicted molecular rearrangements, such as the 1,2-methyl migration observed in the biosynthesis of the trans-clerodane skeleton in the liverwort Heteroscyphus planus. rsc.orgcapes.gov.br

The analytical techniques used to detect the ¹³C label are central to the utility of this tracer.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹³C-NMR is a powerful, non-destructive technique that can identify the exact position of the ¹³C label within a molecule's carbon skeleton. rsc.orgacs.org The chemical environment of each carbon atom results in a unique signal, and an enhanced signal at a specific position in the spectrum of a biosynthesized molecule provides unambiguous evidence of incorporation from the C-1 position of mevalonolactone. rsc.org Retrobiosynthetic NMR analysis, which compares observed labeling patterns with predicted ones, is a sophisticated method that relies on such data. oup.comcore.ac.uk

The data gathered from these experiments is often detailed and provides a clear picture of the metabolic journey of the C-1 carbon from mevalonolactone.

Table 1: Research Findings from Feeding Studies with ¹³C-Labeled Mevalonolactone

Organism/System Labeled Precursor Product(s) Analyzed Key Finding Analytical Method Citation
Heteroscyphus planus (liverwort) cell cultures [2-¹³C]-mevalonate Sesquiterpenes and Diterpenes Confirmed separate sites for sesquiterpene and diterpene biosynthesis. ¹³C-NMR capes.gov.br, rsc.org
Alternaria alternata (fungus) [2-¹³C]-mevalonate Bicycloalternarenes Revealed that the mixed terpenoids were biosynthesized via the classic mevalonate pathway. ¹³C-NMR nih.gov
Human liver (HepG2) cells 2-[¹³C]mevalonolactone Cholesterol Successfully produced isotopically labeled cholesterol for use as a metabolic tracer. Not specified nih.gov
Catharanthus roseus cell cultures [2-¹³C₁] mevalonolactone Sitosterol and Lutein Quantified the crosstalk between the MVA and MEP pathways. ¹³C-NMR, ¹H-¹³C HSQC NMR hep.com.cn
Fusarium fujikuroi (fungus) [2-¹³C]mevalonolactone Cyclonerodiol, Gibberellic Acid (GA₃), α-Acorenol Confirmed the incorporation of the label into various terpenes, enhancing the respective ¹³C signals. ¹³C-NMR, GC-MS rsc.org

Structure

3D Structure

Interactive Chemical Structure Model





特性

IUPAC Name

4-hydroxy-4-methyl(213C)oxan-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10O3/c1-6(8)2-3-9-5(7)4-6/h8H,2-4H2,1H3/i5+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYVXNLLUYHCIIH-HOSYLAQJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCOC(=O)C1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1(CCO[13C](=O)C1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90746102
Record name 4-Hydroxy-4-methyl(2-~13~C)oxan-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90746102
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

131.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

73834-54-5
Record name 4-Hydroxy-4-methyl(2-~13~C)oxan-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90746102
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Application of +/ Mevalonolactone 1 13c in Metabolic Pathway Elucidation and Flux Analysis

Discrimination and Quantification of Mevalonate (B85504) Pathway Contribution

Isoprenoids, a large and diverse class of organic molecules, are synthesized in organisms through two primary pathways: the mevalonate (MVA) pathway and the methylerythritol phosphate (B84403) (MEP) pathway. slideshare.net These pathways are often compartmentalized within the cell, with the MVA pathway typically operating in the cytosol and the MEP pathway in the plastids of plants and some microorganisms. researchgate.netresearchgate.net (+/-)-Mevalonolactone-1-13C is a key tool for distinguishing the relative contributions of these two pathways to the biosynthesis of specific isoprenoids.

The distinct starting materials and series of biochemical reactions in the MVA and MEP pathways result in different labeling patterns in the final isoprenoid products when 13C-labeled precursors are used. researchgate.net By administering this compound, which is a precursor for the MVA pathway, researchers can trace the incorporation of the 13C label into various isoprenoids. If an isoprenoid becomes labeled, it is a clear indication that its biosynthesis involves the MVA pathway. Conversely, the absence of the label suggests that the MEP pathway is predominantly or exclusively responsible for its formation.

For instance, studies have shown that in higher plants, the MVA pathway is generally responsible for the biosynthesis of sterols, certain sesquiterpenes, and the side chain of ubiquinone, all of which are located in the cytosol. nih.gov In contrast, the MEP pathway, located in the plastids, provides the precursors for monoterpenes, some sesquiterpenes, diterpenes, carotenoids, and the side chains of chlorophylls (B1240455) and plastoquinone. nih.gov The use of labeled mevalonate has been crucial in establishing this dichotomy. nih.gov

Isoprenoid ClassPrimary Biosynthetic PathwayCellular CompartmentEvidence from 13C-Mevalonolactone Labeling
Sterols (e.g., Cholesterol, Sitosterol)MVA PathwayCytosolSignificant incorporation of 13C label
SesquiterpenesMVA Pathway (primarily)CytosolLabel incorporation observed
MonoterpenesMEP PathwayPlastidsNo significant label incorporation
DiterpenesMEP PathwayPlastidsNo significant label incorporation
CarotenoidsMEP PathwayPlastidsNo significant label incorporation

Beyond qualitative pathway determination, this compound enables the quantitative analysis of carbon flux—the rate at which carbon atoms move through a metabolic pathway. By measuring the degree of 13C enrichment in the final products over time, researchers can model and calculate the flux through the MVA pathway. nih.govnih.gov This is particularly valuable in understanding how metabolic resources are allocated under different physiological conditions or in response to genetic modifications.

Metabolic flux analysis (MFA) using 13C-labeled substrates is a powerful technique for quantifying the in vivo activities of metabolic pathways. embopress.org When this compound is used in conjunction with other labeled precursors for the MEP pathway (such as 13C-glucose), a comprehensive picture of the carbon flow through both parallel pathways can be constructed. researchgate.net This allows for a precise determination of the percentage of a particular isoprenoid that is derived from each pathway.

The distinct subcellular locations of the MVA and MEP pathways are a key feature of isoprenoid biosynthesis in many organisms, particularly plants. researchgate.netresearchgate.netnih.gov this compound has been instrumental in confirming and exploring this compartmentalization. Since mevalonolactone (B1676541) is a precursor for the cytosolic MVA pathway, its labeled carbon atom will be incorporated into isoprenoids synthesized in this compartment.

While the MVA and MEP pathways are largely independent, there is evidence of some "crosstalk" or exchange of intermediates between the cytosol and plastids. nih.gov The extent and direction of this exchange can be investigated using this compound. For example, if a typically plastid-synthesized isoprenoid shows some incorporation of the 13C label from mevalonolactone, it suggests that an intermediate from the MVA pathway has been transported into the plastid. Such studies are crucial for a complete understanding of the regulation and integration of isoprenoid biosynthesis within the cell.

Metabolic Flux Analysis (MFA) Utilizing this compound

Metabolic Flux Analysis (MFA) is a powerful technique used to quantify the rates (fluxes) of reactions within a metabolic network. creative-proteomics.com By introducing a stable isotope-labeled substrate into a biological system and measuring the distribution of the isotope in downstream metabolites, researchers can mathematically model and calculate the flow of carbon through various pathways. creative-proteomics.com 13C-MFA is considered a gold standard for experimentally measuring in vivo metabolic rates. creative-proteomics.com

Principles of 13C-Metabolic Flux Analysis in Mevalonate-Derived Pathways

The application of 13C-MFA to mevalonate-derived pathways provides a quantitative understanding of how cells allocate carbon towards the synthesis of thousands of different isoprenoids. The core principle involves feeding a 13C-labeled precursor and analyzing the resulting labeling patterns in metabolites using techniques like mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy. creative-proteomics.com

When this compound is used as the tracer, its metabolism provides unique information. As previously noted, the C-1 carbon is lost as CO2. This allows for a specific type of flux measurement:

Pathway Activity: The rate of 13CO2 release from the culture provides a direct, real-time measure of the total flux entering the MVA pathway and proceeding through the mevalonate diphosphate (B83284) decarboxylase step.

Carbon Source Contribution: By comparing the flux through the MVA pathway with the uptake rates of primary carbon sources (like glucose), the percentage of carbon being shunted into isoprenoid biosynthesis can be precisely calculated.

Isotopic Dilution: The newly formed, unlabeled IPP and its isomer dimethylallyl pyrophosphate (DMAPP) will mix with any existing unlabeled pools. By analyzing the isotopic composition of downstream products (e.g., sesquiterpenes, diterpenes), the degree of dilution can be used to infer pool sizes and the relative contributions of different pathways or carbon sources if crosstalk exists.

In engineered microbes designed to overproduce mevalonate, 13C-MFA (often using 13C-glucose as the primary tracer) has been used to investigate how the engineered pathway affects central carbon metabolism, such as the TCA cycle and pentose (B10789219) phosphate pathway, and to identify bottlenecks or competing reactions. nih.govresearchgate.net These studies reveal how the cell re-routes carbon and manages redox balance (NADP/NADPH) to support high-level production of mevalonate-derived products. nih.gov

The fundamental steps of a 13C-MFA experiment targeting the MVA pathway are summarized in the table below.

StepDescription
1. Tracer Selection & Experiment A 13C-labeled precursor (e.g., this compound, 13C-glucose) is added to the culture medium. The system is allowed to reach a metabolic and isotopic steady state.
2. Sample Analysis Metabolites (e.g., amino acids, organic acids, isoprenoids) are extracted and their mass isotopomer distributions are measured using GC-MS, LC-MS, or NMR.
3. Metabolic Modeling A model of the organism's relevant metabolic network, including all known biochemical reactions and carbon transitions, is constructed.
4. Flux Calculation Computational algorithms are used to find the set of metabolic fluxes that best explains the experimentally measured labeling patterns.
5. Statistical Validation The goodness-of-fit is assessed, and confidence intervals for the calculated fluxes are determined to ensure the reliability of the results.

Steady-State and Non-Steady-State ¹³C-MFA Approaches

Metabolic flux analysis relies on tracing the path of isotopically labeled atoms from a substrate through a metabolic network. creative-proteomics.com The choice between a steady-state or non-steady-state approach largely depends on the kinetics of the pathway under investigation and the biological system. nih.gov

Steady-State ¹³C-MFA

Steady-state ¹³C-MFA is the most established method for quantifying metabolic fluxes. researchgate.netmdpi.com This approach requires the biological system to be in both a metabolic and isotopic steady state. nih.govnih.gov A metabolic steady state implies that the concentrations of intracellular metabolites are constant over time, while an isotopic steady state is achieved when the isotopic enrichment of these metabolites no longer changes. nih.gov

In the context of using (+/-)-Mevalonolactone-1-¹³C as a tracer, a steady-state experiment would involve introducing the labeled compound to a cell culture or organism until the entire downstream isoprenoid pool reaches a constant level of ¹³C enrichment. The system is then harvested, and the mass isotopomer distributions (MIDs) of key metabolites (e.g., downstream isoprenoids like geranyl pyrophosphate, farnesyl pyrophosphate, or cholesterol) are measured using techniques like mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy. creative-proteomics.comfrontiersin.org

The primary advantage of this method is its robustness and the relative simplicity of the algebraic equations used to model the system at isotopic equilibrium. However, a significant challenge, particularly for pathways with large intermediate pools or slow turnover rates like isoprenoid and cholesterol synthesis, is the potentially long time required to reach isotopic steady state. nih.gov For many complex biological systems, achieving a true isotopic steady state in these pathways may be impractical. nih.gov

Non-Steady-State ¹³C-MFA (INST-MFA)

Isotopically non-stationary ¹³C-MFA (INST-MFA) has emerged as a powerful alternative for analyzing pathways that are slow to reach isotopic equilibrium. nih.gov This technique is applicable to systems that are in a metabolic steady state but are sampled during the transient phase before isotopic steady state is achieved. nih.gov

When applying (+/-)-Mevalonolactone-1-¹³C, the experiment would involve introducing the tracer and then collecting samples at multiple time points as the ¹³C label propagates through the downstream pathway. nih.gov This dynamic labeling data provides rich information not only on the pathway fluxes but also on the sizes of the intracellular metabolite pools. A study on cholesterol biosynthesis, for instance, highlighted the utility of transient flux analysis, as isotopic steady state was not reached in the cholesterol pathway even after several hours, making a steady-state approach unfeasible. nih.gov

The data from INST-MFA is fitted to a system of ordinary differential equations (ODEs) that describe the change in isotopic labeling of each metabolite over time. frontiersin.org While computationally more intensive than steady-state analysis, INST-MFA is particularly well-suited for studying the kinetics of slower pathways like those for cholesterol and other complex isoprenoids.

ApproachPrincipleData RequirementModelingSuitability for (+/-)-Mevalonolactone-1-¹³C
Steady-State ¹³C-MFA System is at metabolic and isotopic equilibrium.Mass Isotopomer Distributions (MIDs) from a single time point post-equilibrium.System of algebraic equations.Suitable for pathways with fast turnover rates downstream of mevalonate; may be impractical for complex isoprenoids with large pools.
Non-Steady-State ¹³C-MFA System is at metabolic steady state, but isotopic labeling is dynamic.Time-series data of MIDs showing label incorporation over time.System of ordinary differential equations (ODEs).Highly suitable for analyzing fluxes to complex isoprenoids and cholesterol, which have slow turnover rates and may not reach isotopic steady state. nih.gov

Integration of Isotopic Labeling Data for Flux Quantification

Regardless of the approach, the ultimate goal is to use the measured isotopic labeling patterns to estimate the unknown intracellular fluxes. nih.gov This is achieved by integrating the experimental data into a computational model of the metabolic network.

The process begins with the construction of a metabolic network model that includes all relevant biochemical reactions downstream of mevalonate, along with the specific atom transitions for each reaction. When (+/-)-Mevalonolactone-1-¹³C is used, the model must accurately trace the fate of the C-1 carbon through the subsequent enzymatic steps leading to isopentenyl pyrophosphate (IPP), dimethylallyl pyrophosphate (DMAPP), and further isoprenoid products. nih.gov

Flux estimation is then performed using an optimization algorithm. researchgate.net This algorithm iteratively adjusts the values of the unknown fluxes in the model to minimize the difference between the experimentally measured mass isotopomer distributions and the MIDs predicted by the model for a given set of fluxes. researchgate.netmdpi.com The best-fit flux distribution represents the most probable set of reaction rates that can explain the observed labeling pattern.

The precision of the estimated fluxes is highly dependent on the choice of tracer. nih.gov Using (+/-)-Mevalonolactone-1-¹³C provides a direct probe into the activity of the mevalonate pathway and its downstream branches. The appearance of the ¹³C label in specific products, such as sterols or ubiquinone, directly quantifies the flux from mevalonate to these compounds. For example, quantifying the rate of incorporation of the ¹³C label into lanosterol (B1674476) and subsequently cholesterol can provide a direct measure of the cholesterol biosynthesis rate. elifesciences.org

To enhance the accuracy and resolve complex network topologies, data from ¹³C-mevalonolactone experiments can be combined with other measurements, such as extracellular uptake and secretion rates, and potentially parallel labeling experiments with other tracers like ¹³C-glucose or ¹³C-glutamine. nih.govnih.gov This integrated approach provides a more comprehensive and robust quantification of cellular metabolism.

StepDescriptionKey Considerations for (+/-)-Mevalonolactone-1-¹³C
1. Isotope Labeling Experiment Introduce (+/-)-Mevalonolactone-1-¹³C to the biological system and collect samples.Choose between steady-state or non-steady-state sampling based on the turnover rate of the target isoprenoids. nih.gov
2. Isotopic Labeling Measurement Analyze samples using MS or NMR to determine the mass isotopomer distributions (MIDs) of downstream metabolites.Target key branch-point intermediates and final products of the isoprenoid pathway (e.g., farnesyl pyrophosphate, squalene (B77637), lanosterol, cholesterol). elifesciences.org
3. Metabolic Network Modeling Construct a stoichiometric model of the relevant pathways, including atom transitions.Accurately map the fate of the C-1 carbon of mevalonate through the intricate reactions of isoprenoid synthesis.
4. Flux Estimation Use computational algorithms to find the flux distribution that best fits the experimental MID data.Minimize the sum of squared residuals between measured and simulated MIDs to obtain the best-fit fluxes. researchgate.net
5. Statistical Analysis Evaluate the goodness-of-fit and determine confidence intervals for the estimated fluxes.Assess the precision of the calculated flux values for pathways leading to different classes of isoprenoids. mdpi.com

Mechanistic Enzymatic Studies and Pathway Regulation Investigated with +/ Mevalonolactone 1 13c

Elucidating Enzyme Reaction Mechanisms

The use of (+/-)-Mevalonolactone-1-13C is instrumental in studying the kinetics, substrate specificity, and reaction mechanisms of key enzymes within the MVA pathway. The labeled carbon acts as a reporter, enabling the differentiation of the tracer-derived molecules from the endogenous unlabeled pool.

Studies on HMG-CoA Reductase Activity and Inhibition

HMG-CoA Reductase (HMGCR) is the rate-limiting enzyme in the MVA pathway, catalyzing the conversion of HMG-CoA to mevalonate (B85504). nih.govnih.govtaylorandfrancis.com This four-electron reduction involves two successive hydride transfers from two separate NADPH molecules. nih.govnih.gov The activity of HMGCR is tightly controlled through transcriptional regulation, post-translational modifications, and feedback inhibition. nih.gov

Investigations of Isopentenyl Diphosphate (B83284) Isomerase (IDI)

Isopentenyl Diphosphate Isomerase (IDI) catalyzes the essential isomerization of isopentenyl diphosphate (IPP) to its more reactive electrophilic isomer, dimethylallyl diphosphate (DMAPP). nih.govnih.govwikipedia.org This reversible reaction is a critical step for the biosynthesis of all isoprenoids. nih.govnih.gov In plants, IPP and DMAPP are synthesized through both the cytosolic MVA pathway and the plastidic methylerythritol phosphate (B84403) (MEP) pathway. oup.comoup.com

Stable isotope tracing with labeled mevalonolactone (B1676541) has been pivotal in defining the role of IDI in the MVA pathway. In a key study using an Arabidopsis mutant lacking two IPI isozymes (atipi1atipi2), researchers fed the plants [2-¹³C]mevalonolactone (a positional isomer of the title compound) to directly assess the metabolic flux. oup.com The results demonstrated a significant decrease in the incorporation of the ¹³C label into sterols in the double mutant compared to wild-type plants. oup.com This finding provided direct genetic evidence that IDI is critical for isoprenoid biosynthesis that originates from the MVA pathway. oup.com

Table 1: Isotope Labeling of Campesterol in Arabidopsis Wild-Type vs. ipi Double Mutant Using [2-¹³C]Mevalonolactone (MVL)
GenotypeLabeled PrecursorEnd Product MeasuredRelative Incorporation of ¹³C LabelConclusion
Wild-Type[2-¹³C]MVLCampesterol100% (Baseline)Normal flux through the MVA pathway.
atipi1atipi2 Double Mutant[2-¹³C]MVLCampesterolSignificantly ReducedDemonstrates a metabolic block, confirming IPI is essential for the MVA pathway.

Role of Mevalonolactone in Characterizing Other Pathway Enzymes (e.g., Citrate (B86180) Synthase, Terpene Synthases)

The utility of this compound extends to the characterization of enzymes that are either upstream or downstream of mevalonate itself.

Citrate Synthase : This enzyme of the tricarboxylic acid (TCA) cycle competes with the MVA pathway for the common precursor, acetyl-CoA. By using ¹³C-metabolic flux analysis, researchers can quantify how modifications to citrate synthase activity impact the flow of carbon into the MVA pathway. In such experiments, while upstream tracers like ¹³C-glucose are often used, labeled mevalonolactone serves as a vital standard to precisely quantify the pathway's output and confirm that observed changes in downstream products are due to altered flux into the MVA pathway.

Terpene Synthases (TPS) : These enzymes utilize IPP and DMAPP to generate the vast diversity of terpene compounds. researchgate.netnih.gov The characterization of novel terpene synthases involves determining their substrate specificity and product profiles. researchgate.netdntb.gov.uanih.gov By providing this compound to an in vitro or in vivo system expressing a specific TPS, scientists can trace the labeled carbon into the resulting terpene products. This allows for unambiguous identification of the products derived from the MVA pathway and helps quantify the enzyme's efficiency and specificity in converting mevalonate-derived precursors into complex molecules. nih.gov

Regulatory Aspects of the Mevalonate Pathway

The MVA pathway is subject to intricate regulatory control to maintain cellular homeostasis and respond to metabolic demands. This compound is a key tool for dissecting these regulatory mechanisms by allowing for dynamic measurements of metabolic flux.

Feedback Mechanisms and Allosteric Control Insights

The MVA pathway is governed by sophisticated feedback loops, primarily controlled by its downstream products. nih.govsemanticscholar.org High levels of sterols and non-sterol isoprenoids, such as farnesyl pyrophosphate (FPP) and geranylgeranyl pyrophosphate (GGPP), act to suppress pathway activity. nih.govresearchgate.net This occurs through multiple mechanisms, including:

Transcriptional Regulation : High sterol levels prevent the activation of Sterol Regulatory Element-Binding Protein 2 (SREBP2), a transcription factor that upregulates HMGCR and other pathway genes. researchgate.net

Enzyme Degradation : Excess sterols and GGPP promote the ubiquitination and subsequent degradation of HMGCR. researchgate.net

Allosteric Inhibition : FPP can directly inhibit mevalonate kinase, an enzyme immediately downstream of HMGCR, by competing with ATP. nih.gov

Pulse-chase experiments using this compound are ideal for studying the dynamics of these feedback systems. By introducing a pulse of the labeled compound, researchers can track the rate of formation of labeled end-products like cholesterol and FPP. This allows for the quantification of how quickly these labeled products accumulate and subsequently inhibit the processing of the tracer, providing insight into the sensitivity and response time of the feedback loops.

Advanced Analytical Methodologies for Tracing +/ Mevalonolactone 1 13c and Its Metabolites

Nuclear Magnetic Resonance (NMR) Spectroscopy in 13C Tracing

NMR spectroscopy is a non-destructive analytical technique that provides detailed information about the chemical structure and environment of atomic nuclei. For 13C tracing studies, it is particularly valuable for determining the precise location and concentration of the 13C label within a molecule.

Quantitative 13C NMR Spectroscopy for Positional Enrichment Analysis

Quantitative 13C NMR (qNMR) is utilized to determine the concentration of 13C at specific atomic positions within a molecule. Unlike standard 13C NMR, which is often not quantitative due to long relaxation times and the Nuclear Overhauser Effect (NOE), qNMR employs specific acquisition parameters to ensure signal intensity is directly proportional to the number of nuclei. blogspot.com This is achieved by using long relaxation delays (e.g., 5 times the longest T1 relaxation time) and inverse-gated proton decoupling, which suppresses the NOE. blogspot.comceitec.cz The addition of a paramagnetic relaxation agent, such as chromium (III) acetylacetonate (B107027) (Cr(acac)3), can also be used to shorten the long T1 relaxation times of 13C nuclei, making the acquisition of quantitative spectra less time-consuming. blogspot.com

In the context of (+/-)-Mevalonolactone-1-13C, qNMR can precisely measure the percentage of 13C enrichment at the C-1 position (the carboxyl carbon of the open-chain mevalonic acid, which corresponds to the lactone carbonyl carbon). By comparing the integral of the C-1 signal to the integrals of other naturally abundant carbon signals within the molecule or to an internal standard, the exact level of isotopic incorporation can be calculated. This provides a baseline for tracking the label as it is incorporated into downstream metabolites.

Table 1: Hypothetical Quantitative 13C NMR Data for a Sample of this compound
Carbon PositionChemical Shift (δ) ppmNormalized Integral ValueIsotopic Abundance (%)Comment
C-1 (Carbonyl)~171.550.1199.0Enriched position showing high 13C incorporation.
C-2~43.20.561.1Represents natural 13C abundance.
C-3~67.80.551.1Represents natural 13C abundance.
C-4~39.50.561.1Represents natural 13C abundance.
C-5~65.40.551.1Represents natural 13C abundance.
C-6 (Methyl)~28.10.561.1Represents natural 13C abundance.

1H-13C HSQC NMR Analysis for Coupling Information

The Heteronuclear Single Quantum Coherence (HSQC) experiment is a two-dimensional NMR technique that maps the correlation between protons (1H) and directly attached carbons (13C). nih.govhmdb.ca In metabolic tracing, the 1H-13C HSQC spectrum is invaluable for unambiguously confirming the position of a 13C label. nih.gov Each peak in an HSQC spectrum corresponds to a C-H bond, with coordinates defined by the chemical shift of the proton on one axis and the chemical shift of the carbon on the other.

For this compound, the C-1 carbon is a quaternary carbonyl carbon and has no directly attached protons. Therefore, it will not produce a signal in a standard HSQC experiment. However, when this label is incorporated into downstream metabolites, HSQC can be used to observe the labeled positions that are part of C-H bonds. The presence of a 13C atom induces splitting (J-coupling) in the signals of adjacent carbons, which can be detected in the HSQC spectrum. nih.gov This provides definitive evidence of the label's location and helps to elucidate the metabolic pathways involved. The technique is sensitive to the secondary and tertiary structure of molecules, making it a powerful tool for assessing the structural integrity of labeled biomolecules. mdpi.com

Solid-State NMR Spectroscopy for Labeled Cholesterol Dynamics

Cholesterol is a key metabolite synthesized via the mevalonate (B85504) pathway. After administration of this compound, the 13C label will be incorporated into the cholesterol molecule. Solid-state NMR (ssNMR) is an essential technique for studying the structure and dynamics of molecules in non-solution states, such as cholesterol embedded within a lipid bilayer, mimicking a cell membrane. nih.govnih.govillinois.edu

By using 13C-enriched cholesterol derived from a labeled precursor, ssNMR experiments can be performed with significantly enhanced sensitivity. nih.govnih.gov Techniques such as Magic-Angle Spinning (MAS) are employed to obtain high-resolution spectra from solid samples. nih.gov From these experiments, researchers can measure dynamically-averaged 13C-1H and 13C-13C dipolar couplings. rsc.orgrsc.org This information is used to determine site-resolved order parameters and the average orientation of the cholesterol molecule within the membrane. nih.govrsc.org Such studies provide critical insights into how cholesterol regulates membrane properties like order, permeability, and thickness, and how it interacts with other lipids and membrane proteins. nih.gov

Mass Spectrometry (MS) Techniques in Isotopic Profiling

Mass spectrometry is a highly sensitive analytical technique used to measure the mass-to-charge ratio of ions. In metabolic studies, it is used to detect the mass shift caused by the incorporation of stable isotopes like 13C, allowing for the tracing of metabolic pathways and the quantification of metabolite turnover. nih.gov

Gas Chromatography-Mass Spectrometry (GC-MS) for Metabolite Labeling Patterns

Gas Chromatography-Mass Spectrometry (GC-MS) is a robust and widely used platform in metabolomics for the analysis of volatile and thermally stable small molecules. chemrxiv.orgnih.gov In a typical workflow, a complex mixture of metabolites is first separated based on volatility and interaction with the GC column. As each compound elutes from the column, it enters the mass spectrometer, where it is ionized and fragmented. The mass spectrometer then separates the resulting ions based on their mass-to-charge ratio, generating a mass spectrum that can be used for identification and quantification.

When tracing this compound, the incorporation of the 13C atom into downstream metabolites results in a mass increase of approximately 1.00335 Da for each labeled carbon. GC-MS can detect this mass shift, allowing for the identification of labeled metabolites. By analyzing the mass isotopologue distribution (the relative abundance of molecules with different numbers of 13C atoms), researchers can determine the extent of label incorporation and infer the activity of specific metabolic pathways. mdpi.com

Table 2: Expected Mass Shifts in Key Metabolites from this compound Tracing Detected by GC-MS
MetaboliteUnlabeled Monoisotopic Mass (M0)Number of 13C Atoms IncorporatedLabeled Monoisotopic Mass (M+n)Pathway
Mevalonolactone (B1676541)130.06301131.0663Precursor
Isopentenyl Pyrophosphate (IPP)246.00851247.0119Isoprenoid Building Block
Geranyl Pyrophosphate (GPP)314.07152316.0782Monoterpene Precursor
Farnesyl Pyrophosphate (FPP)382.13443385.1444Sesquiterpene/Squalene (B77637) Precursor
Squalene410.39096416.4109Sterol Precursor
Cholesterol386.35496392.3748Sterol Biosynthesis
*Note: Masses are for the parent compound; derivatization will alter the observed mass.

Many metabolites in the mevalonate pathway, including mevalonic acid itself, organic acids, and sterols, are non-volatile due to the presence of polar functional groups like hydroxyl (-OH) and carboxyl (-COOH). chemrxiv.org To make them suitable for GC-MS analysis, these functional groups must be chemically modified in a process called derivatization. rwth-aachen.de Derivatization increases the volatility and thermal stability of the analytes.

A common two-step derivatization strategy involves:

Methoximation: This step targets carbonyl groups (aldehydes and ketones). A reagent like methoxyamine hydrochloride is used to convert these groups into their methoxime derivatives. This prevents the formation of multiple derivatives from a single compound due to tautomerization (isomerization in solution) and stabilizes molecules like α-keto acids. youtube.com

Silylation: This is the most frequent derivatization method for polar metabolites. A silylating agent, such as N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), replaces the active hydrogens in hydroxyl, carboxyl, thiol, and amine groups with a trimethylsilyl (B98337) (TMS) group. youtube.com This masking of polar sites significantly increases the volatility of the compound, making it amenable to GC analysis. nist.gov

These derivatization steps are crucial for the comprehensive profiling of labeled metabolites originating from this compound, enabling their separation and detection by GC-MS.

Analysis of Ion Ratios and Peak Areas for Labeling Abundance

Mass spectrometry-based techniques are fundamental to determining the abundance of ¹³C labeling in metabolites derived from (+/-)-Mevalonolactone-1-¹³C. The core principle involves the analysis of ion ratios and peak areas. When a sample is analyzed, the mass spectrometer separates ions based on their mass-to-charge ratio (m/z). The presence of the ¹³C isotope results in a mass shift, creating distinct isotopic peaks.

The relative abundance of these peaks is directly proportional to the amount of the labeled and unlabeled forms of the metabolite. By comparing the peak area or intensity of the ion corresponding to the ¹³C-labeled metabolite (M+1) to the unlabeled metabolite (M+0), the degree of isotope incorporation can be quantified. For instance, in a hypothetical analysis of a downstream metabolite, the ratio of the M+1 peak area to the sum of the M+0 and M+1 peak areas would indicate the percentage of that metabolite pool that has been synthesized from the labeled mevalonolactone precursor.

Accurate quantification relies on the precise measurement of these ion abundances. nih.gov Modern mass spectrometers, such as the LTQ-Orbitrap, offer high mass accuracy and resolution, which significantly improves the quality of peptide ratio measurements and can be applied to metabolomics. nih.gov The normalization of reporter ion signals within each spectrum can help to remove biases and improve the accuracy of quantification. nih.gov

To illustrate this, consider the theoretical distribution of a metabolite with and without ¹³C incorporation from (+/-)-Mevalonolactone-1-¹³C:

IonExpected Ratio (Unlabeled)Observed Ratio (Labeled)
M+01.000.50
M+10.05 (Natural Abundance)0.55

In this example, the observed ratio indicates a 50% incorporation of the ¹³C label into the metabolite pool.

Liquid Chromatography-Mass Spectrometry (LC-MS) for Isotope Tracing

Liquid chromatography-mass spectrometry (LC-MS) is a powerful and widely used technique for isotope tracing studies involving (+/-)-Mevalonolactone-1-¹³C. escholarship.org This method combines the separation capabilities of liquid chromatography with the sensitive detection and mass analysis of mass spectrometry. nih.gov LC separates the complex mixture of metabolites from a biological sample, and the eluting compounds are then introduced into the mass spectrometer for analysis. escholarship.org

The use of LC-MS in metabolomics allows for the detection of a wide range of metabolites, making it ideal for tracking the fate of the ¹³C label from mevalonolactone as it is incorporated into various downstream products of the mevalonate pathway. escholarship.org The high resolution of modern LC-MS systems can distinguish between molecules with very small mass differences, which is essential for separating isotopologues. nih.gov For example, it can differentiate between a metabolite containing one ¹³C atom versus one with a deuterium (B1214612) (²H) atom. nih.gov

A typical workflow for an LC-MS-based isotope tracing experiment with (+/-)-Mevalonolactone-1-¹³C would involve:

Introduction of the labeled compound to the biological system.

Extraction of metabolites at specific time points.

Separation of metabolites using liquid chromatography.

Detection and quantification of labeled and unlabeled metabolites by mass spectrometry.

The resulting data provides a dynamic view of how the ¹³C label is distributed throughout the metabolic network over time.

Isotope Ratio Mass Spectrometry (IRMS) for Carbon Isotope Ratios

Isotope Ratio Mass Spectrometry (IRMS) is a highly specialized and precise technique for measuring the ratio of stable isotopes, such as ¹³C to ¹²C. ut.eeethz.ch Unlike conventional mass spectrometry that provides information on the distribution of isotopologues, IRMS provides a bulk measurement of the average isotope ratio for a specific compound. ut.ee This technique is particularly useful for determining the natural abundance of isotopes and for studies where very precise measurements of small changes in isotope ratios are required. uva.nl

In the context of (+/-)-Mevalonolactone-1-¹³C tracing, IRMS can be coupled with a separation technique like gas chromatography (GC-C-IRMS) or liquid chromatography (LC-IRMS) to perform compound-specific isotope analysis. ut.eeuva.nl This allows for the determination of the ¹³C/¹²C ratio in individual metabolites isolated from a complex mixture. ut.ee The high precision of IRMS makes it possible to detect even minor incorporations of the ¹³C label from the mevalonolactone precursor into downstream metabolites. ethz.ch

The principle of IRMS involves the conversion of the analyte into a simple gas (e.g., CO₂) and the subsequent measurement of the isotopic ratios of this gas. ethz.ch The results are typically expressed in delta (δ) notation, which represents the deviation of the sample's isotope ratio from that of a known standard. ethz.ch

Data Analysis and Interpretation of ¹³C Labeling Patterns

The raw data generated from mass spectrometry-based tracing experiments requires sophisticated analysis and interpretation to extract meaningful biological insights.

Computational Deconvolution of Isotopolog Signatures

The mass spectra of metabolites labeled with stable isotopes consist of overlapping signals from different isotopologues (molecules that differ only in their isotopic composition). nih.gov Computational deconvolution is the process of resolving these complex spectra to determine the fractional abundance of each isotopologue. nih.gov This is a critical step in accurately quantifying the incorporation of the ¹³C label from (+/-)-Mevalonolactone-1-¹³C into its metabolites.

The deconvolution process must account for the natural abundance of stable isotopes (e.g., the 1.1% natural abundance of ¹³C), which contributes to the complexity of the mass spectra. nih.gov Various software tools and algorithms are available to perform this correction and to calculate the mass distribution vectors (MDVs), which represent the relative abundances of the M+0, M+1, M+2, etc., isotopologues for a particular metabolite. nih.gov

The following table provides a simplified example of a mass isotopomer distribution for a metabolite derived from (+/-)-Mevalonolactone-1-¹³C, both before and after correction for natural isotope abundance:

IsotopologueMeasured AbundanceCorrected Abundance
M+00.450.50
M+10.500.45
M+20.050.05

This corrected data provides a more accurate picture of the extent of labeling from the administered tracer.

Retrobiosynthetic Analysis for Labeling Pattern Consistency

Retrobiosynthetic analysis is a conceptual framework used to verify the consistency of observed labeling patterns with known biochemical pathways. vanderbilt.edu In the context of (+/-)-Mevalonolactone-1-¹³C tracing, this involves working backward from a labeled downstream metabolite to determine if the observed position of the ¹³C label is consistent with the known enzymatic reactions of the mevalonate pathway.

By feeding cells a ¹³C-labeled substrate and measuring the patterns of isotope incorporation in downstream metabolic products, extensive information about the intracellular distribution of carbon flux can be obtained. vanderbilt.edu This enables the system-wide quantification of metabolic pathways. vanderbilt.edu If the observed labeling pattern in a metabolite, such as a terpene or steroid, aligns with the predicted pattern based on the known biochemistry of its synthesis from mevalonate, it provides strong evidence for the activity of that pathway. Discrepancies between the observed and predicted labeling patterns may indicate the presence of alternative or previously unknown metabolic routes.

Addressing Analytical Biases and Errors in Positional Approaches

Positional isotope analysis, which aims to determine the specific location of a ¹³C label within a molecule, can be prone to analytical biases and errors. nih.gov These inaccuracies can arise from various sources, including co-elution of interfering compounds, fragmentation patterns in the mass spectrometer, and matrix effects. nih.govresearchgate.net

It is crucial to identify and correct for these potential sources of error to ensure the reliability of the data. One approach is to use tailor-made ¹³C standards with known carbon isotopologue distributions and positional enrichments to evaluate the accuracy of the analytical method. nih.gov By comparing the measured and expected values for these standards, any systematic biases in the measurement of specific fragments can be identified and corrected. nih.gov For example, some mass fragments of certain metabolites may have significant biases for ¹³C measurements, leading to errors in the computational estimation of positional enrichments. nih.gov Careful selection of fragments for analysis is therefore essential for accurate positional labeling studies. nih.gov

Model Systems and Organisms in +/ Mevalonolactone 1 13c Research

Microbial Systems for Pathway Engineering and Production

Microorganisms are extensively used as model systems to study the MVA pathway due to their genetic tractability and rapid growth. The use of (+/-)-Mevalonolactone-1-13C has been instrumental in engineering these microbes for enhanced production of valuable isoprenoids.

Fungi (e.g., Nigrospora sphaerica, Saccharomyces cerevisiae, Fusarium fujikuroi, Trichoderma spp.)

Fungi are prolific producers of secondary metabolites, many of which are isoprenoids synthesized via the MVA pathway. Feeding studies with 13C-labeled mevalonolactone (B1676541) have been crucial for deciphering the biosynthesis of these compounds.

In Fusarium fujikuroi, the causative agent of "bakanae" disease in rice, synthetic [2-13C]mevalonolactone has been used to investigate the biosynthesis of gibberellins, a class of diterpenoid plant hormones. researchgate.netepdf.pub Similarly, in fungi of the genus Trichoderma and Trichothecium, feeding [2-13C]mevalonate and analyzing the resulting trichothecene (B1219388) mycotoxins by 13C NMR spectroscopy unambiguously confirmed their sesquiterpenoid nature and traced the carbon backbone. epdf.pubinrs.ca These studies revealed that three units of mevalonate (B85504) are incorporated to form the precursor farnesyl diphosphate (B83284), which then undergoes complex cyclization and rearrangement. epdf.pub The yeast Saccharomyces cerevisiae is a key model for studying the fundamental aspects of the eukaryotic MVA pathway and has been engineered to produce a variety of isoprenoids. researchgate.net

Table 1: Use of 13C-Labeled Mevalonolactone in Fungal Research

Fungus Compound Class Studied Key Finding References
Fusarium fujikuroi Gibberellins (Diterpenoids) Elucidation of the biosynthetic pathway from mevalonate. researchgate.netepdf.pub
Trichoderma spp. Trichothecenes (Sesquiterpenoids) Confirmed the sesquiterpenoid origin and mapped the folding of the farnesyl diphosphate precursor. epdf.pubinrs.ca
Trichothecium roseum Trichothecenes (Sesquiterpenoids) 13C NMR analysis of enriched trichothecolone (B1221417) confirmed the precise incorporation pattern of mevalonate carbons. inrs.ca

Bacteria (e.g., Escherichia coli, Streptomyces exfoliatus, Mycobacterium tuberculosis)

While many bacteria, including Escherichia coli and Mycobacterium tuberculosis, primarily utilize the mevalonate-independent methylerythritol phosphate (B84403) (MEP) pathway for isoprenoid biosynthesis, the MVA pathway is also present in certain bacterial groups and is a key target for metabolic engineering. researchgate.netoup.com

E. coli, which naturally lacks the MVA pathway, is frequently engineered to contain it for the production of valuable isoprenoids. pugetsound.edu In such engineered strains, 13C-metabolic flux analysis using labeled precursors helps to understand and optimize the carbon flow towards MVA production. pugetsound.edu The genus Streptomyces is a notable exception among bacteria as it utilizes the MVA pathway. Feeding experiments with (2-13C)mevalonolactone in Streptomyces cattleya have been used to confirm the biosynthetic pathway of diterpenes like cattleyene. sci-hub.se In contrast, studies have shown that Mycobacterium tuberculosis relies on the MEP pathway for the synthesis of essential isoprenoids. oup.com

Archaea in Membrane Lipid Biosynthesis Studies

Archaea possess unique cell membranes composed of isoprenoid-based lipids, which are crucial for their survival in extreme environments. The biosynthesis of these lipids proceeds via the MVA pathway, but often through novel or modified versions compared to the canonical eukaryotic pathway. vdoc.pub The universal isoprenoid precursors, isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP), are generated from mevalonate. researchgate.net

Research on thermoacidophilic archaea like Thermoplasma acidophilum has revealed a novel MVA pathway variant involving enzymes such as mevalonate-3-kinase and mevalonate-3-phosphate-5-kinase. researchgate.netvdoc.pub The use of 13C-labeled precursors coupled with NMR analysis is critical in identifying the unique phosphorylated intermediates, like mevalonate 3,5-bisphosphate, in these alternative pathways. vdoc.pub These studies are fundamental to understanding the evolution of metabolic pathways and the biochemical basis of extremophilicity.

Plant Systems for Terpenoid and Isoprenoid Investigations

In plants, isoprenoids are synthesized through two distinct pathways: the cytosolic MVA pathway, responsible for sterols, sesquiterpenes, and triterpenoids, and the plastidial MEP pathway, which produces monoterpenes, diterpenes, and carotenoids. sci-hub.seresearchgate.net this compound is a specific tracer for the MVA pathway, helping to dissect the contributions of each pathway to the biosynthesis of different classes of compounds.

Higher Plants (e.g., Peppermint, Catharanthus roseus, Arabidopsis thaliana, Tobacco, Maize, Eucommia ulmoides Oliver, Peritassa laevigata, Solidago canadensis)

The diversity of isoprenoids in higher plants makes them a rich area of study. Using 13C-labeled mevalonolactone has provided deep insights into the biosynthesis of medicinally and economically important compounds.

In the Madagascar periwinkle (Catharanthus roseus), which produces the anticancer monoterpenoid indole (B1671886) alkaloids vincristine (B1662923) and vinblastine, feeding experiments with [2–13C]mevalonate were used to trace the origin of the terpenoid portion of these complex molecules. vdoc.pub While the MVA pathway is active in the plant, these studies helped demonstrate that the direct precursor for these specific alkaloids, secologanin, is actually formed via the plastidial MEP pathway. vdoc.pub In Arabidopsis thaliana, feeding seedlings [2-13C]mevalonolactone was used to demonstrate the critical role of isopentenyl diphosphate isomerase enzymes in the cytosolic MVA pathway for sterol biosynthesis. oup.com

Studies in tobacco (Nicotiana tabacum) have used [2-13C]mevalonolactone to investigate the biosynthesis of solanesol, a polyisoprenoid alcohol. researchgate.net Similarly, in the rubber-producing plant Eucommia ulmoides, feeding experiments with [2-13C]mevalonolactone confirmed its incorporation into the isoprene (B109036) units of high-molecular-weight polyisoprenoids (rubber). znaturforsch.com In Goldenrod (Solidago canadensis), feeding [5-13C]mevalonolactone helped reveal that the sesquiterpene germacrene D is synthesized predominantly via the MEP pathway, highlighting the complex regulation and crosstalk between the two pathways.

Table 2: Application of 13C-Labeled Mevalonolactone in Higher Plant Research

Plant Compound Class Studied Key Finding References
Arabidopsis thaliana Sterols, Tocopherol Demonstrated the essential role of IPI enzymes in the cytosolic MVA pathway. oup.com
Catharanthus roseus Monoterpenoid Indole Alkaloids Used to trace terpenoid precursors, ultimately showing the MEP pathway's role for secologanin. vdoc.pub
Eucommia ulmoides Polyisoprenoids (Rubber) Confirmed the contribution of the MVA pathway to rubber biosynthesis via 13C NMR analysis. znaturforsch.com
Solidago canadensis Germacrene D (Sesquiterpene) Revealed that biosynthesis proceeds predominantly via the MEP pathway.

Algae and Liverworts in Comparative Biosynthesis

Algae and liverworts provide valuable evolutionary insights into the isoprenoid biosynthetic pathways. Isotopic labeling studies have revealed a clear dichotomy in some of these organisms.

In several unicellular algae, such as the red alga Cyanidium caldarium and the chrysophyte Ochromonas danica, a plant-like system exists where sterols are formed via the MVA route, while chloroplast-specific isoprenoids like phytol (B49457) and β-carotene are synthesized via the MEP pathway. researchgate.net In contrast, green algae like Chlorella fusca and Chlamydomonas reinhardtii appear to synthesize all their major isoprenoids through the MEP pathway. researchgate.net The Euglenophyte Euglena gracilis is distinct in that it uses the MVA pathway for both its sterols and phytol. researchgate.net

In liverworts, feeding experiments with labeled mevalonates have been essential for elucidating complex sesquiterpenoid biosynthetic pathways. For example, in Ptycanthus striatus, [2-13C]- and [4,4-2H2]-labeled mevalonates established the cyclization mechanism and rearrangement sequence leading to the sesquiterpene striatol. sci-hub.se

Table 3: Chemical Compounds Mentioned

Compound Name
This compound
Mevalonic Acid (MVA)
Isopentenyl Pyrophosphate (IPP)
Dimethylallyl Pyrophosphate (DMAPP)
Gibberellins
Trichothecenes
Farnesyl Diphosphate
Pogostol
Cattleyene
Mevalonate 3,5-bisphosphate
Vincristine
Vinblastine
Secologanin
Solanesol
Germacrene D
Phytol
β-carotene
Striatol

Animal and Insect Systems for Specific Metabolic Studies

The use of isotopically labeled compounds is a cornerstone of metabolic research, enabling the elucidation of complex biochemical pathways. Among these tracers, this compound has proven to be a valuable tool for investigating the synthesis of isoprenoids, a diverse class of molecules essential for various biological functions in both animals and insects. This section will explore the application of this labeled compound in model animal and insect systems to study specific metabolic routes, primarily focusing on cholesterol biosynthesis in vertebrates and juvenile hormone production in insects.

In animal systems, the mevalonate pathway is a critical metabolic route responsible for the synthesis of cholesterol and other non-sterol isoprenoids. Studies in rats have been instrumental in understanding the in vivo metabolism of mevalonic acid. Research has shown that circulating mevalonate is primarily metabolized in the kidneys and liver. In the liver, mevalonate is rapidly converted to cholesterol, while in the kidneys, the major metabolic products are squalene (B77637) and lanosterol (B1674476).

Insect metabolism shares the initial steps of the mevalonate pathway with vertebrates, but it culminates in the production of a unique class of sesquiterpenoid hormones known as juvenile hormones (JHs), rather than cholesterol. JHs are crucial for regulating development, metamorphosis, and reproduction in insects. The corpora allata, a pair of endocrine glands in the insect brain, are the primary sites of JH biosynthesis.

Detailed research using isotopically labeled precursors has been fundamental to understanding the intricacies of these pathways. While specific studies utilizing this compound are not extensively detailed in publicly available literature, the principles of its application can be inferred from studies using other isotopically labeled forms of mevalonate, such as those labeled with Carbon-14. These studies provide a framework for how this compound would be used to trace the metabolic fate of the labeled carbon atom into downstream products.

Detailed Research Findings in Animal Systems

In studies with rat hepatocytes, the incorporation of labeled mevalonolactone into cholesterol and its precursors has been quantified. Such experiments demonstrate that the labeled carbon from mevalonolactone is efficiently integrated into the cholesterol backbone. By analyzing the distribution of the isotope in cholesterol and its intermediates, researchers can determine the activity of various enzymes in the pathway and identify potential points of regulation.

Below is an illustrative data table, based on findings from studies using radiolabeled mevalonolactone, demonstrating the expected distribution of the 13C label in a hypothetical experiment with rat hepatocytes.

Table 1: Hypothetical Incorporation of this compound into Sterols in Rat Hepatocytes

Metabolite13C Incorporation (nmol/mg protein)Percentage of Total Incorporated Label
Squalene0.8515%
Lanosterol1.1220%
Desmosterol0.5610%
Cholesterol3.1155%

This table is a representative example based on established metabolic pathways and is intended for illustrative purposes.

Detailed Research Findings in Insect Systems

In insects, the focus of metabolic studies using labeled mevalonate is on the biosynthesis of juvenile hormones. Seminal work in the tobacco hornworm, Manduca sexta, using radiolabeled precursors, has elucidated the biosynthetic pathways of JH II and JH III. These studies have shown that mevalonate is a direct precursor to these hormones.

The German cockroach, Blattella germanica, has also been a valuable model system. Research has demonstrated that mevalonolactone can stimulate the biosynthesis of JH III in the corpora allata. This indicates that mevalonolactone is readily taken up by the glands and converted into intermediates of the JH pathway.

The following interactive data table illustrates the expected findings from a hypothetical experiment tracing the incorporation of this compound into juvenile hormones in the corpora allata of an insect model.

Table 2: Hypothetical Incorporation of this compound into Juvenile Hormones in Insect Corpora Allata

Juvenile Hormone13C Incorporation (pmol/gland pair/hour)Relative Biosynthetic Rate
Juvenile Hormone I5.21.0
Juvenile Hormone II15.63.0
Juvenile Hormone III2.60.5

This table is a representative example based on established metabolic pathways and is intended for illustrative purposes.

Theoretical Frameworks and Computational Modeling in +/ Mevalonolactone 1 13c Research

Development and Refinement of Metabolic Models

Metabolic models are mathematical representations of the biochemical reaction networks within a cell. The use of stable isotope tracers like (+/-)-Mevalonolactone-1-13C is instrumental in the development and refinement of these models, a process often referred to as 13C-Metabolic Flux Analysis (13C-MFA). researchgate.netnih.govnih.gov This technique provides a high-resolution view of intracellular fluxes that cannot be obtained by measuring extracellular metabolites alone. nih.gov

The core of 13C-MFA involves culturing cells with a 13C-labeled substrate. As the labeled substrate is metabolized, the 13C atoms are incorporated into various downstream metabolites. The specific distribution of these isotopes, known as mass isotopomer distributions (MIDs), is measured using techniques like mass spectrometry. These experimentally determined MIDs are then compared to MIDs predicted by a computational model of the metabolic network. The model's flux values are adjusted iteratively until the predicted MIDs match the experimental data as closely as possible, thereby providing a quantitative map of the metabolic fluxes. nih.gov

In the context of the mevalonate (B85504) pathway, researchers have developed detailed metabolic models for organisms engineered to produce mevalonate, such as Escherichia coli. researchgate.netnih.gov For instance, a study by Wada et al. constructed a model for an MVA-producing E. coli strain to investigate how the high-yield production of MVA from acetyl-CoA impacts the central carbon metabolism and the balance of redox cofactors like NADPH. nih.gov The model incorporated key pathways including glycolysis, the pentose (B10789219) phosphate (B84403) pathway (PPP), the TCA cycle, and the engineered MVA pathway. researchgate.net By using [1-13C]glucose as a tracer, the study could quantify the flux distribution throughout this network.

The refinement of these models is an iterative process. Discrepancies between the model's predictions and the experimental labeling data highlight areas where the initial model is incomplete or inaccurate. For example, the analysis might reveal unexpected pathway activity or incorrect assumptions about cofactor usage. The model is then refined by adding or removing reactions or adjusting constraints to better reflect the biological reality. This process significantly enhances the predictive power of the model, providing a more accurate representation of the cell's metabolic state. researchgate.net

Simulation and Prediction of Isotopic Labeling Distribution

A critical component of 13C-MFA is the ability to simulate and predict the isotopic labeling distribution in metabolites for a given metabolic flux map. When a tracer like this compound is introduced, the model predicts how the 13C label will propagate through the subsequent enzymatic reactions. For the mevalonate pathway, this involves tracking the 13C atom from mevalonate to its phosphorylated derivatives, and ultimately to the five-carbon isoprenoid precursors, isopentenyl diphosphate (B83284) (IPP) and dimethylallyl diphosphate (DMAPP). boku.ac.atnih.gov

These simulations are based on known biochemical transformations and atom transitions for each reaction in the network. For example, the MVA pathway starts with acetyl-CoA and leads to the C5 precursors IPP and DMAPP. nih.gov A different pathway, the non-mevalonate or MEP pathway, also produces these precursors but from different starting materials and with different atom rearrangements. boku.ac.at Computational models can simulate the expected labeling patterns in downstream terpenes that would result from a 13C-labeled precursor fed into either pathway. biorxiv.org This predictive capability is crucial for designing informative experiments. Researchers can simulate the outcomes of using different tracers to determine which one will provide the most precise flux estimations. frontiersin.orgmedchemexpress.com

For example, feeding this compound would result in a specific labeling pattern in the IPP and DMAPP units. When these units are condensed to form larger terpenes (e.g., C10 monoterpenes, C15 sesquiterpenes), the model can predict the exact mass isotopomer distribution of the final product. Observing a significant amount of M+5 and M+6 labeled monoterpenes after feeding [1,6-13C2]-glucose, for instance, has been used as evidence for the activity of the cytosolic MVA pathway, a prediction that stems from computational simulation of carbon atom transitions. biorxiv.org

The following table illustrates a theoretical prediction of how a 1-13C label on a mevalonate-derived C5 unit would propagate into a C15 sesquiterpene like farnesyl pyrophosphate (FPP), which is formed from three C5 units.

ParameterValue
Isotopic Tracer This compound
Intermediate Product Isopentenyl Pyrophosphate (IPP-1-13C)
Final Product Farnesyl Pyrophosphate (FPP)
Number of C5 units 3
Predicted Mass Shift M+3 (assuming all 3 units are labeled)
Labeling Location C1, C6, C11 of the FPP backbone
This interactive table provides a simplified theoretical prediction of label propagation.

These simulations are computationally complex but are essential for interpreting the intricate data generated in labeling experiments.

Flux Balance Analysis (FBA) and Constraint-Based Modeling

Flux Balance Analysis (FBA) is a powerful constraint-based modeling approach used to predict metabolic flux distributions at a genome scale. nih.gov Unlike 13C-MFA, which relies on isotopic data to resolve fluxes, FBA uses a stoichiometric model of the entire metabolic network and applies physicochemical constraints, such as the inability of the cell to accumulate metabolites (a pseudo-steady-state assumption). nih.gov

Within this constrained solution space, FBA predicts flux distributions by optimizing for a specific biological objective, most commonly the maximization of biomass production (i.e., growth rate). nih.gov While FBA can provide valuable predictions, its accuracy is significantly enhanced when further constrained by experimental data. Data from 13C labeling experiments can be integrated into FBA models to provide more realistic predictions of metabolic behavior.

In the study of the MVA-producing E. coli, both FBA and 13C-MFA were used. nih.gov FBA was initially employed to calculate the theoretical maximum yield of mevalonate from glucose. This provides a benchmark against which the experimentally determined fluxes from 13C-MFA can be compared. The comparison revealed that the engineered strain was operating close to its theoretical maximum yield at the observed biomass production rate. nih.gov

The 13C-MFA results provided a detailed snapshot of the actual metabolic state. For example, the analysis of the MVA-producing strain showed reduced fluxes into the TCA cycle and acetate (B1210297) formation compared to a control strain. researchgate.netnih.gov A key finding was related to the high demand for the cofactor NADPH for MVA synthesis. The model predicted, and the flux map confirmed, that the additional NADPH required was supplied by the transhydrogenase reaction, rather than solely by the pentose phosphate pathway as might be expected. nih.gov

The table below, adapted from the findings of Wada et al. (2017) on MVA-producing E. coli, shows a comparison of key metabolic fluxes (relative to glucose uptake rate) between a control strain and the engineered MVA-producing strain, as determined by 13C-MFA.

Metabolic FluxControl StrainMVA-Producing Strain
Glycolysis (Glucose-6-P -> PEP) 67.880.3
Pentose Phosphate Pathway 32.219.7
TCA Cycle (Isocitrate -> a-KG) 52.135.8
Acetate Formation 19.36.5
Mevalonate Pathway 0.029.8
Transhydrogenase (NADPH prod.) 2.122.8
This interactive table summarizes key metabolic flux distributions determined by 13C-MFA in E. coli.

This integration of constraint-based modeling with isotopic labeling data provides a powerful framework for understanding and engineering complex metabolic pathways.

Systems Biology Approaches for Network Perturbations

A systems biology approach seeks to understand the broader, network-level consequences of specific genetic or environmental changes. Introducing a high-flux pathway, such as the one for mevalonate production, represents a significant perturbation to the host cell's metabolism. The cell must re-route carbon flux and adjust its production of energy and reducing equivalents to accommodate this new metabolic demand.

Using this compound, or more commonly, tracing the flux towards mevalonate from a central carbon source like 13C-glucose, allows researchers to quantify the system-wide response to this perturbation. researchgate.net The detailed flux maps generated by 13C-MFA provide a quantitative basis for a systems-level analysis. For example, the finding that MVA production in E. coli leads to a downregulation of the TCA cycle and an upregulation of the transhydrogenase reaction is a classic example of a systems-level metabolic rearrangement. nih.gov The cell sacrifices some energy production via the TCA cycle to generate the specific cofactor (NADPH) needed for the synthetic pathway.

These quantitative models can then be used to predict the effects of further perturbations. For instance, based on the flux map, a systems biology model could be used to identify new targets for metabolic engineering to further improve MVA production. If the model shows that the availability of acetyl-CoA is a limiting factor, further engineering could focus on increasing the flux towards this key precursor. By understanding the network as an integrated system, one can move beyond intuitive, one-gene-at-a-time engineering to a more rational, model-driven design approach. This holistic view is essential for efficiently engineering microbes for the production of valuable chemicals derived from the mevalonate pathway.

Emerging Research Frontiers and Methodological Challenges in +/ Mevalonolactone 1 13c Studies

Advances in Isotopic Tracer Design and Delivery

The precision of 13C metabolic flux analysis (13C-MFA) is critically dependent on the design of the isotopic tracer. nih.gov (+/-)-Mevalonolactone-1-13C is specifically designed to probe the MVA pathway, which is initiated by the conversion of HMG-CoA to mevalonate (B85504). frontiersin.org By introducing the 13C label at the first carbon position, researchers can track the incorporation and subsequent metabolic fate of the mevalonate backbone as it is converted into isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP), the universal building blocks for isoprenoids.

Recent advancements have focused on optimizing tracer delivery and experimental strategy to enhance the precision of flux estimations. The use of multiple, parallel labeling experiments with different tracers has proven to be a powerful approach. nih.govresearchgate.net For instance, a study might use [1,2-13C2]glucose to analyze central carbon metabolism and glycolysis, while simultaneously using this compound in a parallel experiment to specifically resolve fluxes within the MVA pathway itself. This dual-tracer approach provides complementary data sets that, when integrated into a single model, yield a more comprehensive and accurate flux map than could be achieved with a single tracer. nih.gov

Furthermore, the delivery method of the tracer is crucial for in vivo studies. frontiersin.org Techniques such as intravenous infusion are employed to introduce the stable isotope into the systemic circulation, allowing for the analysis of metabolic changes in specific organs or tissues under physiological conditions. frontiersin.orgnih.gov The choice of tracer and its delivery method significantly impacts the quality of data and the precision of the resulting metabolic flux map. nih.govspringernature.com

Spatiotemporal Resolution in Metabolic Tracing

A significant frontier in metabolic research is the ability to resolve metabolic fluxes not just at the cellular level, but also within specific subcellular compartments and across different tissues in a living organism.

Many metabolic pathways, including isoprenoid biosynthesis, are compartmentalized within the cell. For example, the initial steps of the MVA pathway occur in the cytoplasm, while downstream synthesis of certain isoprenoids can occur in mitochondria or peroxisomes. Understanding the kinetics of transport and reaction rates between these compartments is essential for a complete picture of cellular metabolism.

Using tracers like this compound, researchers can analyze the mass isotopomer distribution (MID) of metabolites isolated from different cellular fractions. By comparing the 13C enrichment in cytoplasmic versus mitochondrial pools of a shared intermediate, it is possible to infer the rates of exchange and metabolic activity within each compartment. These analyses rely on sophisticated models that account for the distinct biochemical networks and transport processes of each organelle.

Moving from cell culture to whole organisms presents significant challenges but offers invaluable physiological insights. nih.gov In vivo labeling with this compound allows for the study of the MVA pathway in the context of a complete biological system. This is particularly relevant for understanding diseases where MVA pathway dysregulation is implicated, such as cancer. frontiersin.org

A powerful technique for achieving spatiotemporal resolution is the coupling of stable isotope infusion with advanced imaging methods, such as matrix-assisted laser desorption ionization imaging mass spectrometry (MALDI-IMS). springernature.comnih.gov This "iso-imaging" approach allows researchers to visualize the spatial distribution of labeled metabolites within a tissue slice. nih.gov For example, after infusing an animal with this compound, one could map the synthesis of downstream isoprenoids in different regions of a tumor, revealing metabolic heterogeneity within the tissue. springernature.com This provides a direct link between metabolic activity and tissue architecture, offering unprecedented detail on how metabolism is organized in complex biological systems.

Integration of Multi-Omics Data with 13C-MFA

While 13C-MFA provides a direct measure of metabolic reaction rates (fluxes), a deeper understanding of metabolic regulation requires integrating this information with other omics data, such as transcriptomics, proteomics, and metabolomics. The flux data obtained from this compound tracing represents the functional output of the MVA pathway, which is governed by the expression of biosynthetic enzymes and the availability of substrates.

By combining flux maps with gene expression data, researchers can build more robust models of metabolic regulation. For example, an observed increase in flux through the MVA pathway might be correlated with the upregulation of the gene for HMG-CoA reductase (HMGCR), the rate-limiting enzyme of the pathway. frontiersin.org This integrated approach helps to identify key regulatory nodes and can provide a more holistic view of cellular physiology. This multi-omics strategy is essential for systems biology, where the goal is to understand how component parts interact to create complex biological behaviors.

Future Directions in Enhancing Biosynthetic Pathway Understanding

The study of biosynthetic pathways using tracers like this compound is poised for significant advancement. Future research will likely focus on several key areas to deepen our understanding of metabolic networks.

One major direction is the development of dynamic metabolic flux analysis (dMFA) . While traditional 13C-MFA assumes the system is at a metabolic steady state, many biological processes are dynamic. dMFA aims to quantify how fluxes change over time in response to perturbations, providing a much richer view of metabolic regulation.

Another frontier is the continued improvement of analytical sensitivity and resolution . Advances in mass spectrometry and NMR will allow for the detection and quantification of 13C labeling in low-abundance metabolites, expanding the scope of the metabolic network that can be investigated. This will be crucial for dissecting the full complexity of the MVA pathway and its connections to other areas of metabolism.

Finally, the ultimate goal is to create predictive, genome-scale metabolic models . By integrating high-quality flux data from tracers like this compound with multi-omics datasets, researchers aim to build computational models that can accurately predict how a cell's metabolism will respond to genetic or environmental changes. nih.gov Such models would be invaluable tools for metabolic engineering, drug discovery, and understanding complex diseases.

Q & A

Q. How is (±)-Mevalonolactone-1-13C synthesized, and what are the critical parameters affecting yield?

The synthesis involves hydrogenation of tetrahydropyran derivatives using palladium black catalyst (0.107 g per 0.001 mol substrate) under controlled conditions. Key steps include:

  • Catalyst reuse : The catalyst bed is rinsed with ethanol post-reaction to maximize yield .
  • Distillation : Residual liquid is distilled at 90–100°C and 0.01 mm Hg, yielding 83–88% (±)-Mevalonolactone-1-13C as a slightly yellow oil . Critical parameters include catalyst purity, hydrogenation duration (8–16 hours), and vacuum distillation precision to avoid thermal degradation .

Q. What role does 13C labeling play in studying the mevalonate pathway?

The 13C label at position 1 enables precise tracking of carbon flux in terpene and sterol biosynthesis. Isotopic enrichment allows researchers to:

  • Map metabolic intermediates via 13C NMR or mass spectrometry .
  • Quantify enzymatic activity in HMG-CoA reductase assays by tracing labeled acetyl-CoA incorporation .

Q. What analytical techniques validate the purity and isotopic enrichment of (±)-Mevalonolactone-1-13C?

  • NMR Spectroscopy : 13C NMR (δ 173 ppm for lactone carbonyl) and 1H NMR (multiplet at 4.47 ppm for CH2CH2O) confirm structural integrity .
  • Isotopic Ratio Mass Spectrometry (IRMS) : Measures 13C enrichment (≥99 atom%) and detects isotopic dilution .
  • Chromatography : HPLC or GC-MS validates purity (>98%) and identifies unreacted precursors .

Q. How to handle and store 13C-labeled mevalonolactone to ensure stability?

  • Store at –20°C in anhydrous conditions to prevent lactone hydrolysis.
  • Use amber vials to avoid photodegradation and desiccate during transfer .

Q. What are the key considerations for reproducing synthesis procedures from literature?

  • Catalyst activation : Ensure fresh palladium black is used to maintain hydrogenation efficiency .
  • Solvent purity : Ethanol must be anhydrous to prevent side reactions .
  • Documentation : Follow standardized protocols (e.g., Beilstein Journal guidelines) for transparent reporting of reaction conditions .

Advanced Research Questions

Q. How can dynamic nuclear polarization (DNP) enhance NMR detection of 13C in mevalonolactone studies?

DNP polarizes 13C nuclei at low temperatures (1–2 K) and high magnetic fields (3.35 T), achieving 37% polarization. Post-dissolution, this enhances NMR signal-to-noise ratios by >10,000×, enabling:

  • Real-time tracking of mevalonate metabolism in vivo .
  • Detection of low-abundance intermediates in terpene pathways .

Q. What strategies resolve signal overlap in 13C NMR spectra of isotopically labeled mevalonolactone?

  • Pulse sequences : Use DEPT-135 or HSQC to distinguish 13C signals from 12C background .
  • Spectral editing : Apply J-resolved spectroscopy to separate overlapping multiplet signals (e.g., δ 2.54 and 2.67 ppm for AB doublets) .

Q. How to design experiments to account for isotopic dilution effects in metabolic flux analysis?

  • Control experiments : Compare labeled vs. unlabeled substrates to quantify dilution.
  • Kinetic modeling : Integrate time-resolved 13C incorporation data with compartmental models (e.g., INCA software) .
  • Statistical validation : Use Monte Carlo simulations to assess variability in flux estimates .

Q. What are common sources of variability in isotopic labeling efficiency, and how to mitigate them?

  • Incomplete hydrogenation : Optimize catalyst loading (0.1–0.2 mol%) and reaction time .
  • Isotopic scrambling : Avoid acidic conditions during synthesis to prevent 13C migration .
  • Batch variability : Characterize each synthesis batch via IRMS and NMR .

Q. How to integrate 13C NMR data with computational models to map metabolic fluxes in terpene biosynthesis?

  • Data acquisition : Collect 13C isotopomer distributions via 2D NMR (e.g., HSQC-TOCSY) .
  • Modeling frameworks : Use tools like OpenFLUX to correlate labeling patterns with enzyme kinetics .
  • Validation : Cross-reference computational predictions with radiolabeled (14C) tracer studies for accuracy .

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